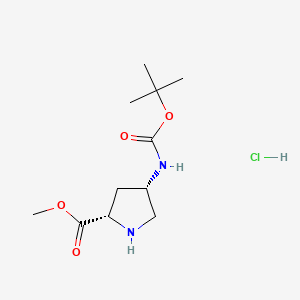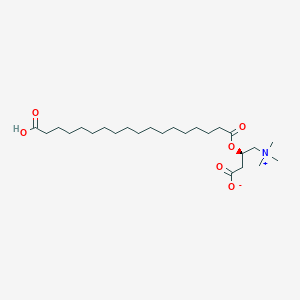
7,10,13,16-Docosatetraenoic acid, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
作用機序
Target of Action
It is known that polyunsaturated fatty acids (pufas), such as this compound, often interact with a variety of proteins, including receptors, enzymes, and ion channels .
Mode of Action
It is known that pufas can modulate membrane dynamics and signaling pathways . They can alter the physical properties of the membrane, such as fluidity and phase behavior, and can also influence lipid-protein interactions .
Biochemical Pathways
Pufas are known to be involved in a variety of cellular processes, including signal transduction, inflammation, and cell proliferation .
Result of Action
Pufas are known to have a wide range of biological effects, including modulation of membrane dynamics and signaling pathways .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of pufas .
生化学分析
Biochemical Properties
7,10,13,16-Docosatetraenoic acid, methyl ester plays a significant role in biochemical reactions, particularly in the modulation of membrane dynamics and signaling pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of protein adducts during aging and aging-related diseases. The compound’s structure, comprising a 22-carbon chain with four cis double bonds, provides insights into the effects of polyunsaturated fatty acids on membrane fluidity, phase behavior, and lipid-protein interactions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating membrane fusion, vesicle trafficking, and signal transduction. These effects contribute to cellular homeostasis and function. The compound’s role in cellular processes such as membrane fusion and signal transduction provides a deeper understanding of how polyunsaturated lipids contribute to cellular function and homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with lipid membranes and proteins. It modulates membrane dynamics by affecting lipid unsaturation, which in turn influences membrane organization and function. The compound’s binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are crucial for its biochemical effects. For example, it is involved in the regulation of cell membrane fluidity and plays a vital role in several brain development processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it is commonly used in biophysical studies involving model membranes to elucidate the impact of lipid unsaturation on membrane organization and function . The compound’s stability and degradation over time are critical for understanding its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and homeostasis. At higher doses, it may exhibit toxic or adverse effects. Studies have shown that the compound’s effects on membrane dynamics and signaling pathways are dose-dependent, with threshold effects observed at specific dosages .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound is metabolized by cells to biologically active products such as dihomoprostaglandins and epoxydocosatrienoic acids. These metabolites play a role in the regulation of cellular processes and contribute to the compound’s overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its function. The compound is transported by specific transporters and binding proteins that facilitate its localization and accumulation in lipid membranes. Its distribution within cells affects its biochemical properties and interactions with other biomolecules .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on membrane dynamics and cellular processes. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its activity and function. Its subcellular localization is essential for understanding its role in cellular function and homeostasis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,10,13,16-Docosatetraenoic acid, methyl ester typically involves the esterification of 7,10,13,16-Docosatetraenoic acid with methanol. This reaction is often catalyzed by acidic or basic catalysts under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions: 7,10,13,16-Docosatetraenoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Hydroperoxides and other oxygenated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
科学的研究の応用
7,10,13,16-Docosatetraenoic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the formulation of nutritional supplements and functional foods
類似化合物との比較
- Docosahexaenoic acid (DHA)
- Eicosapentaenoic acid (EPA)
- Arachidonic acid (AA)
- Linoleic acid (LA)
Comparison: 7,10,13,16-Docosatetraenoic acid, methyl ester is unique due to its specific double bond configuration and chain length, which confer distinct biological activities compared to other PUFAs. For instance, while DHA and EPA are well-known for their anti-inflammatory properties, this compound may have unique effects on cellular signaling pathways .
特性
IUPAC Name |
methyl (7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-22H2,1-2H3/b8-7+,11-10+,14-13+,17-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGHYAFHPINIHF-SHDWVJIKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










